Cas no 561-47-7 (22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid)

22β-Angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid is a triterpenoid derivative characterized by a functionalized oleanane skeleton. Its structure features a 22β-angeloyloxy group, a 24-hydroxyl substituent, a 3-oxo moiety, and a 28-carboxylic acid, contributing to its distinct biochemical properties. This compound is of interest in medicinal chemistry due to its potential bioactivity, particularly in modulating inflammatory and metabolic pathways. The presence of multiple oxygenated functional groups enhances its solubility and reactivity, making it a valuable intermediate for further derivatization. Its well-defined structure allows for precise structure-activity relationship studies, supporting research in drug discovery and natural product synthesis. Analytical characterization is facilitated by its predictable fragmentation patterns in mass spectrometry.
22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid structure
561-47-7 structure
Product Name:22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid
CAS No:561-47-7
MF:C35H52O6
MW:568.783791542053
CID:2023123
PubChem ID:20056052
Update Time:2025-06-07

22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid Chemical and Physical Properties

Names and Identifiers

    • 22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid
    • 22beta-Angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-saeure
    • 24-Hydroxy-22beta-(2-methyl-cis-crotonoyloxy)-3-oxo-oleanen-(12)-saeure-(28)
    • Icterogenin
    • 24-Hydroxy-22β-[[(Z)-2-methyl-1-oxo-2-butenyl]oxy]-3-oxo-olean-12-en-28-oic acid
    • Olean-12-en-28-oic acid, 23-hydroxy-22-(((2Z)-2-methyl-1-oxo-2-butenyl)oxy)-3-oxo-, (4beta,22beta)-
    • 561-47-7
    • 23-Hydroxy-22beta(Z)-((2-methyl-1-oxo-2-butenyl)oxy)-3-oxo-4beta-olean-12-en-28-oic acid
    • Crotonic acid, 2-methyl-, 22-ester with 22beta,24-dihydroxy-3-oxoolean-12-en-28-oic acid, (Z)-
    • (4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
    • Olean-12-en-28-oic acid, 22beta,24-dihydroxy-3-oxo-, 22-(2-methylcrotonate), (Z)-
    • AKOS040763065
    • NS00094031
    • (4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
    • 24-Hydroxy-22beta-[[(Z)-2-methyl-1-oxo-2-butenyl]oxy]-3-oxo-olean-12-en-28-oic acid
    • Inchi: 1S/C35H52O6/c1-9-21(2)28(38)41-27-19-30(3,4)18-23-22-10-11-25-31(5)14-13-26(37)32(6,20-36)24(31)12-15-34(25,8)33(22,7)16-17-35(23,27)29(39)40/h9-10,23-25,27,36H,11-20H2,1-8H3,(H,39,40)/b21-9+/t23-,24?,25-,27-,31+,32-,33-,34-,35+/m1/s1
    • InChI Key: NZQARWYKOBSGNY-SBVVXQNQSA-N
    • SMILES: O(C(/C(=C/C)/C)=O)[C@@H]1CC(C)(C)C[C@H]2[C@@]1(C(=O)O)CC[C@]1(C)C2=CC[C@@H]2[C@@]3(C)CCC([C@](C)(CO)C3CC[C@]21C)=O

Computed Properties

  • Exact Mass: 568.376389
  • Monoisotopic Mass: 568.376389
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 5
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: 7.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.16
  • Boiling Point: 659.4°Cat760mmHg
  • Flash Point: 199.6°C
  • Vapor Pressure: 0.0±4.5 mmHg at 25°C

22beta-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid Security Information

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